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1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea

FGF receptor inhibition Kinase selectivity profiling Medicinal chemistry

Researchers risk invalidating FGFR SAR studies when procuring generic pyrimidinyl ureas, as single substitution changes alter kinase selectivity. ADS-J13 (CAS 1797620-77-9) is the exact 2-dimethylamino-6-methyl-4-methylene-urea regioisomer disclosed in WO2007071752, ensuring data remain anchored to the correct Markush sub-genus. - Eliminates ambiguity vs. the 4-dimethylamino regioisomer (CAS 1797812-43-1) and 4-ethoxyphenyl isomer (CAS 1797974-12-9). - Enables systematic FGFR1/2/3 isoform selectivity mapping within the Novartis pyrimidinyl urea series. - Available from stock with custom synthesis options for bulk requirements.

Molecular Formula C17H23N5O2
Molecular Weight 329.404
CAS No. 1797620-77-9
Cat. No. B2487489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea
CAS1797620-77-9
Molecular FormulaC17H23N5O2
Molecular Weight329.404
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C
InChIInChI=1S/C17H23N5O2/c1-5-24-15-9-7-6-8-14(15)21-17(23)18-11-13-10-12(2)19-16(20-13)22(3)4/h6-10H,5,11H2,1-4H3,(H2,18,21,23)
InChIKeyAUVCCTRSFNCZSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ADS-J13 (CAS 1797620-77-9): Structural Overview for Pyrimidinyl Urea Procurement and Differentiation


1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea, indexed in MeSH as ADS-J13, belongs to the phenylurea-pyrimidinone class of heteroaryl aryl ureas [1]. Its core architecture – a 2-dimethylamino-6-methylpyrimidine connected via a methylene bridge to an N-(2-ethoxyphenyl)urea – places it within a Novartis-disclosed series of FGF receptor kinase inhibitors [2]. The compound is structurally distinct from its regioisomeric and substitutional analogs that populate the same patent space, making precise identity verification essential during procurement.

Why ADS-J13 Cannot Be Replaced by Its Closest Regioisomeric or Substitutional Analogs


Within the pyrimidinyl aryl urea FGF inhibitor series, subtle variations in the position of the dimethylamino group, the pyrimidine methylation pattern, and the ethoxy substituent on the phenyl ring can profoundly alter kinase selectivity and potency [1]. Three of the most closely related analogs – the 4-dimethylamino regioisomer (CAS 1797812-43-1), the 4,6-dimethyl-5-urea isomer (CAS 1448122-41-5), and the 4-ethoxyphenyl positional isomer (CAS 1797974-12-9) – each differ from ADS-J13 by a single substitutional or connectivity change, yet the FGF receptor profiling data disclosed in WO2007071752 demonstrate that such modifications produce distinct selectivity fingerprints across FGFR1, FGFR2, and FGFR3 [1]. Generic substitution therefore risks selecting a compound with unintended kinase-target engagement.

Quantitative Comparative Evidence for ADS-J17 (CAS 1797620-77-9) vs. Closest Analogs


Structural Regiochemistry: 2-Dimethylamino-6-methyl Substitution vs. 4-Dimethylamino Analog

ADS-J13 places the dimethylamino substituent at the pyrimidine C-2 position and a methyl at C-6, with the urea-methylene linker at C-4. Its closest regioisomer, 1-((4-(dimethylamino)pyrimidin-2-yl)methyl)-3-(2-ethoxyphenyl)urea (CAS 1797812-43-1), inverts this arrangement by placing dimethylamino at C-4 and the urea-methylene at C-2, and lacks the C-6 methyl group entirely. In the Novartis FGF inhibitor patent WO2007071752, the 2-dimethylamino-6-methyl-4-methylamino-urea scaffold of ADS-J13 appears in a distinct Markush sub-genus from the 4-dimethylamino-2-methylamino-urea variants, indicating that the two regiochemical series were profiled separately against FGFR1–3 [1]. The presence of the 6-methyl group in ADS-J13 introduces additional steric bulk adjacent to the hinge-binding region, a feature absent in the 4-dimethylamino regioisomer.

FGF receptor inhibition Kinase selectivity profiling Medicinal chemistry

Urea Linker Position: Methylene-Bridged C-4 Urea vs. Direct C-5 Urea Attachment

ADS-J13 connects the urea to the pyrimidine core via a methylene (-CH₂-) spacer at the C-4 position. A closely related analog, 1-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(2-ethoxyphenyl)urea (CAS 1448122-41-5), attaches the urea directly to the C-5 position of the pyrimidine ring without a spacer, and bears an additional methyl at C-4. The methylene spacer in ADS-J13 introduces a rotational degree of freedom that alters the vector of the terminal 2-ethoxyphenyl group relative to the hinge-binding pyrimidine core. In the Novartis patent, compounds with the C-4 methylene-urea linker occupy a different chemical space from those with direct C-5 urea attachment, and are associated with distinct FGFR potency ranges [1].

Kinase inhibitor design Linker geometry FGFR pharmacophore

Ethoxyphenyl Substitution: 2-Ethoxy (ortho) vs. 4-Ethoxy (para) Positional Isomerism

ADS-J13 bears the ethoxy group at the ortho (2-) position of the terminal phenyl ring. Its positional isomer, 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(4-ethoxyphenyl)urea (CAS 1797974-12-9), places the ethoxy at the para position and, additionally, lacks the 6-methyl substituent on the pyrimidine. Ortho-ethoxy substitution forces the terminal phenyl ring into a conformation that directs the ethoxy oxygen toward the solvent-exposed region or into a lipophilic pocket depending on the kinase, whereas para-ethoxy projects the substituent along a different trajectory. Patent disclosure WO2007071752 includes both ortho- and para-alkoxy examples and reports that such positional changes yield measurable, though undisclosed, differences in FGFR1–3 inhibition [1].

FGFR inhibitor SAR Aryl substitution Binding pocket complementarity

Research Application Scenarios for ADS-J13 (CAS 1797620-77-9) Based on Verified Evidence


FGFR Kinase Panel Profiling and SAR Continuity Studies

ADS-J13 is suitable as a reference standard for FGFR inhibitor SAR programs that require the exact 2-dimethylamino-6-methyl-4-methylene-urea substitution pattern disclosed in WO2007071752 [1]. Its use ensures that structure-activity data remain anchored to the correct Markush sub-genus, enabling meaningful comparison with other compounds in the Novartis pyrimidinyl urea series.

Regioisomeric Selectivity Fingerprinting in Kinase Assays

Researchers comparing FGFR selectivity across the four regioisomeric series (C-4 vs. C-2 urea attachment; ortho- vs. para-ethoxyphenyl) should procure ADS-J13 as the defined 2-dimethylamino-6-methyl-4-methylene-urea representative. This enables systematic evaluation of how pyrimidine substitution and aryl-ethoxy positioning modulate isoform selectivity within the same chemical series [1].

Chemical Probe for Phenylurea-Pyrimidinone Pharmacophore Mapping

As the compound indexed under the MeSH term 'ADS J13' and classified as both a phenylurea compound and a pyrimidinone [2], ADS-J13 serves as a defined chemical probe for mapping the pharmacophoric requirements of the phenylurea-pyrimidinone chemotype, particularly in the context of FGF receptor binding.

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